molecular formula C10H12N6OS B2798361 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide CAS No. 369635-28-9

2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide

Cat. No. B2798361
CAS RN: 369635-28-9
M. Wt: 264.31
InChI Key: NMMQKMXUYYTVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide” is a chemical compound that is related to the tetrazole family . Tetrazoles are a class of heterocyclic compounds, with nitrogen atoms in their five-membered ring . They play a very important role in medicinal and pharmaceutical applications . The specific compound you mentioned, “2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide”, is not widely documented in the literature, but it is available for purchase for pharmaceutical testing .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A two-step synthesis of a similar compound, 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives, has been described starting from substituted benzyl halides and 3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position . 5-Phenyltetrazole anion shows high acidic nature like benzoate due to resonance stabilization .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .

Scientific Research Applications

Anticancer Activity

2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide and its derivatives have been investigated for their potential anticancer activities. For instance, a study by Kaplancıklı et al. (2014) synthesized tetrazole-hydrazone derivatives and evaluated their anticancer effects against A549 and C6 tumor cell lines, finding significant anticancer activity in some compounds (Kaplancıklı et al., 2014). Additionally, Šermukšnytė et al. (2022) tested the cytotoxicity of related compounds against various cancer cell lines, identifying some as potentially effective in inhibiting cancer cell migration (Šermukšnytė et al., 2022).

Antimicrobial Activity

The antimicrobial properties of compounds related to 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide have also been a subject of research. Mohite and Bhaskar (2010) studied derivatives for their antimicrobial activity, finding several compounds exhibiting significant antibacterial and antifungal effects (Mohite & Bhaskar, 2010).

Antidepressant and Neuroprotective Properties

Research by Mathew et al. (2014) indicated potential antidepressant activities in certain derivatives of this compound. Their study evaluated the antidepressant and neurotoxicity screening of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, highlighting specific compounds showing promising results (Mathew, Suresh, & Anbazhagan, 2014).

Anticholinesterase Activity

Compounds within this class have also been evaluated for their anticholinesterase activities. A study by Abu Mohsen et al. (2014) synthesized derivatives and tested their ability to inhibit acetylcholinesterase, with certain compounds showing notable inhibitory effects (Abu Mohsen et al., 2014).

Hypoglycemic Activity

Antypenko et al. (2015) explored the hypoglycemic activity of related compounds, conducting studies on glucocorticoid-induced insulin resistance models and finding significant effects in certain derivatives (Antypenko, Kovalenko, & Zhernova, 2015).

Safety And Hazards

Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . Safety information for 1-Phenyl-1H-tetrazol-5-thiol, a related compound, includes hazard statements such as H228 - H317 - H319 - H413 and precautionary statements such as P210 - P240 - P273 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

The future directions for “2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide” and similar compounds could involve further exploration of their medicinal and pharmaceutical applications. As resistance to anticancer drugs is increasing, there is a growing demand for novel structures that may be useful in designing new potent anticancer agents . Several heterocyclic moieties have been synthesized to develop new molecular entities with promising biological applications .

properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6OS/c1-7(9(17)12-11)18-10-13-14-15-16(10)8-5-3-2-4-6-8/h2-7H,11H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMQKMXUYYTVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)SC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.